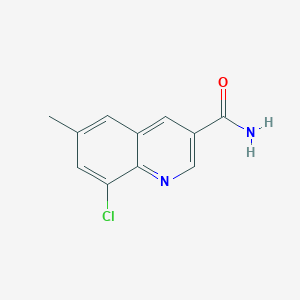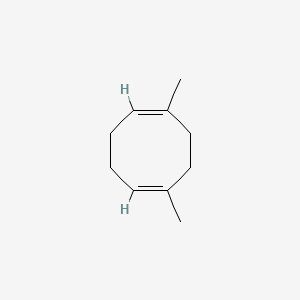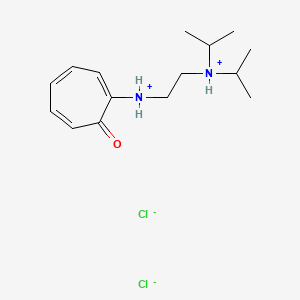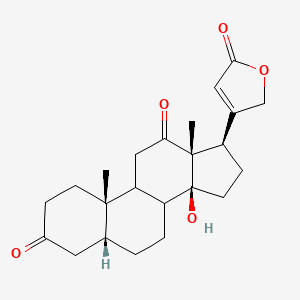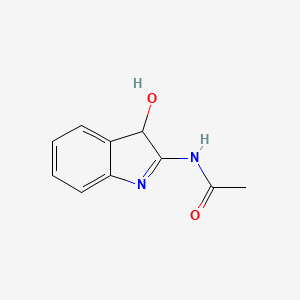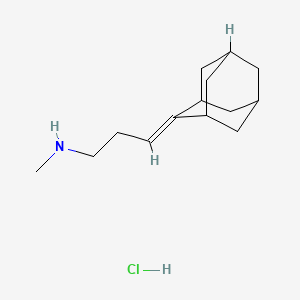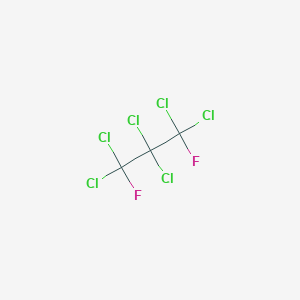
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane is a chemical compound with the molecular formula C3Cl6F2 It is a halogenated derivative of propane, characterized by the presence of six chlorine atoms and two fluorine atoms
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane typically involves halogenation reactions. One common method is the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of the compound .
Chemical Reactions Analysis
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane involves its interaction with molecular targets such as enzymes and cellular membranes. The halogen atoms in the compound can form strong bonds with biological molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane can be compared with other similar halogenated compounds, such as:
1,1,1,2,2,3-Hexachloro-3,3-difluoropropane: Similar in structure but with different halogenation patterns.
1,1,1,3,3,3-Hexachloropropane: Lacks fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoropropane: Contains only fluorine atoms, resulting in distinct physical and chemical characteristics.
Properties
CAS No. |
1599-44-6 |
|---|---|
Molecular Formula |
C3Cl6F2 |
Molecular Weight |
286.7 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexachloro-1,3-difluoropropane |
InChI |
InChI=1S/C3Cl6F2/c4-1(5,2(6,7)10)3(8,9)11 |
InChI Key |
PBNGSPSBWPVMMW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


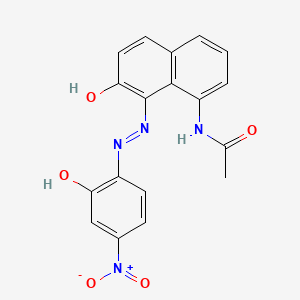
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)

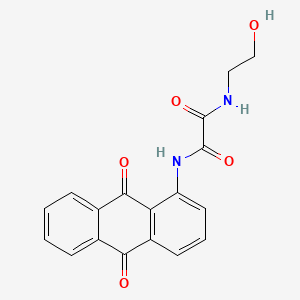
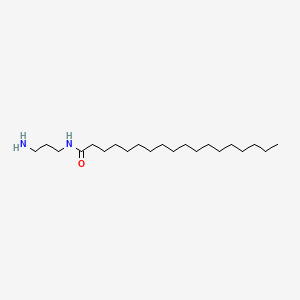
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)
